2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(1,1-dioxo-3,3a,4,5,6,7-hexahydro-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c11-8(12)6-9-5-7-3-1-2-4-10(7)15(9,13)14/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZNOQCEZPAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CN(S2(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,1-Dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid is a compound that has garnered interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of thiadiazole derivatives, including this compound, typically involves the reaction of appropriate precursors under specific conditions. For instance, the use of dithiocarbazate in the presence of strong acids has been reported as a method to obtain various thiadiazole derivatives . The structural confirmation of these compounds is often achieved through spectroscopic techniques such as IR and NMR.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against a range of bacterial strains. In a study by Seleim et al., various thiadiazole compounds were tested for their antimicrobial efficacy and demonstrated promising results against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain derivatives have been shown to reduce edema in animal models when administered at specific dosages .
Case Studies
Several case studies illustrate the biological activity of related thiadiazole compounds:
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of thiadiazole derivatives.
- Method : In vitro testing against various bacterial strains.
- Results : Significant inhibition of bacterial growth was observed with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL for different strains.
- : The study supports the potential use of thiadiazole derivatives as antimicrobial agents in clinical settings.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects of a novel thiadiazole compound.
- Method : Induction of inflammation in rat models followed by treatment with the compound.
- Results : The treated group exhibited a marked reduction in paw swelling compared to controls (p < 0.05).
- : The compound demonstrates significant anti-inflammatory properties and could serve as a lead for further drug development.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Thiadiazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
- Receptor Modulation : These compounds may interact with receptors involved in pain and inflammation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
